molecular formula C17H26F3N3O2 B602304 N-(Ethylamino) Fluvoxamine CAS No. 1217262-11-7

N-(Ethylamino) Fluvoxamine

Cat. No. B602304
M. Wt: 361.41
InChI Key:
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Description

“N-(Ethylamino) Fluvoxamine” is a compound with the molecular formula C17H26F3N3O2 . It is related to Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used to treat symptoms of obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .


Molecular Structure Analysis

The molecular structure of “N-(Ethylamino) Fluvoxamine” consists of 17 carbon atoms, 26 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass is 361.19771157 g/mol .


Chemical Reactions Analysis

The kinetics of fluvoxamine, which is related to “N-(Ethylamino) Fluvoxamine”, has been investigated over a pH range of 1.0–12.0 at various temperatures . A highly sensitive and reproducible method for assaying fluvoxamine in biological samples using HPLC combined with various detection methods has been developed .


Physical And Chemical Properties Analysis

“N-(Ethylamino) Fluvoxamine” has a molecular weight of 361.4 g/mol . It has a topological polar surface area of 68.9 Ų and a complexity of 371 . The exact mass and monoisotopic mass are both 361.19771157 g/mol .

Scientific Research Applications

Metabolism and Pharmacokinetics

Fluvoxamine, a selective serotonin reuptake inhibitor, is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. Its disposition in humans is significantly influenced by these enzymes, impacting its effectiveness in treating psychiatric conditions (Carrillo et al., 1996). Additionally, fluvoxamine is a potent inhibitor of CYP1A2, affecting the metabolism of other drugs metabolized by this enzyme (Brøsen et al., 1993).

Role in COVID-19 Treatment

Fluvoxamine has shown potential in the treatment of COVID-19. Its efficacy in preventing clinical deterioration in patients with mild COVID-19 has been studied, highlighting its anti-inflammatory properties and role in controlling cytokine storm, a hallmark of severe COVID-19 (Sukhatme et al., 2021). Another study found that early treatment with fluvoxamine reduced the need for extended emergency room observation or hospitalization in COVID-19 patients (Reis et al., 2021).

Impact on Psychiatric Disorders

Fluvoxamine's effectiveness in treating delusional depression was highlighted in a study where a significant proportion of patients responded positively to its treatment (Gatti et al., 1996). Furthermore, its role in treating obsessive-compulsive disorder and depression in adolescents was assessed, showing its safety and efficacy in this population (Apter et al., 1994).

Photoisomerization and Clinical Implications

A study explored the photoisomerization of fluvoxamine, which can generate an isomer with reduced activity on the serotonin transporter. This suggests that light exposure might reduce fluvoxamine's clinical efficacy, providing insights into its stability and effectiveness under different conditions (Miolo et al., 2002).

Serotonin and Information Processing

Fluvoxamine's impact on human information processing was studied, showing that it can improve reaction time performance, suggesting its potential benefits beyond its antidepressant properties (Hasbroucq et al., 1997).

Future Directions

Fluvoxamine has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It has substantial potential as a safe and widely available medication that could be repurposed to ameliorate serious COVID-19-related morbidity and mortality . More data are needed on dosing and mechanisms of effect .

properties

IUPAC Name

N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAOCNUGFGRFPC-XQNSMLJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCNCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Ethylamino) Fluvoxamine

CAS RN

1217262-11-7
Record name N-(Ethylamino) fluvoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217262117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(ETHYLAMINO) FLUVOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G60GX48UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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